molecular formula C16H44HfN4+4 B15060765 N-ethylethanamine;hafnium(4+)

N-ethylethanamine;hafnium(4+)

Cat. No.: B15060765
M. Wt: 471.0 g/mol
InChI Key: NHLIXAMZDJCBIW-UHFFFAOYSA-N
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Description

Contextual Significance of Hafnium in Contemporary Inorganic and Organometallic Chemistry

Hafnium, a lustrous, silvery-gray transition metal, holds a significant position in the periodic table with atomic number 72. chemistrytalk.orgwikipedia.org Discovered in 1923 by Dirk Coster and George de Hevesy, its name originates from Hafnia, the Latin name for Copenhagen, where it was identified. chemistrytalk.orgwikipedia.orgperiodic-table.comrsc.org The existence of hafnium was predicted earlier by Dmitri Mendeleev in 1869 based on his periodic law. wikipedia.orgperiodic-table.com

Chemically, hafnium bears a striking resemblance to zirconium, a consequence of the lanthanide contraction which results in their ionic radii being nearly identical. wikipedia.org This similarity makes their separation challenging, and they are often found together in minerals like zircon. periodic-table.com Despite these similarities, hafnium possesses unique properties that make it highly valuable. Its excellent corrosion resistance and high melting point are key attributes. chemistrytalk.orgrsc.org A crucial application lies in the nuclear industry, where hafnium's ability to absorb neutrons makes it an ideal material for control rods in nuclear reactors and submarines. chemistrytalk.orgrsc.org

In the realm of electronics, hafnium(IV) oxide (HfO₂) is a critical component in the fabrication of modern semiconductor devices, serving as a high-k dielectric material in integrated circuits. chemistrytalk.orgsigmaaldrich.com Furthermore, hafnium's versatility extends to the creation of superalloys with metals like titanium, iron, and niobium, which are prized for their heat resistance. chemistrytalk.orgperiodic-table.com The ongoing research into hafnium-based nanomaterials for potential applications in cancer therapy underscores the element's expanding importance. chemistrytalk.org

The Role of Secondary Amine Ligands, with a Specific Focus on N-ethylethanamine (Diethylamine), in Hafnium(IV) Coordination Chemistry

Secondary amine ligands, such as N-ethylethanamine (diethylamine), play a crucial role in the synthesis of volatile organohafnium compounds. When N-ethylethanamine acts as a ligand, it typically loses a proton to form the diethylamido anion, [N(C₂H₅)₂]⁻, which then coordinates with the hafnium(IV) center. The resulting complex is generally a tetrakis(amido)hafnium(IV) compound, specifically tetrakis(diethylamido)hafnium(IV) or Hf(NEt₂)₄.

These hafnium amido complexes are primarily valued as high-purity precursors for the deposition of thin films using techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). sigmaaldrich.com The choice of the amido ligand—in this case, diethylamido—is critical as it influences the precursor's physical properties, such as volatility and thermal stability, which in turn affect the quality of the deposited film.

For instance, related compounds like tetrakis(dimethylamido)hafnium(IV) (TDMAH) and tetrakis(ethylmethylamido)hafnium(IV) (TEMAH) are widely used as ALD precursors for creating hafnium oxide (HfO₂) thin films. sigmaaldrich.comsigmaaldrich.com These films are essential for manufacturing advanced semiconductor devices due to their high dielectric constant. sigmaaldrich.com The diethylamido ligand in Hf(NEt₂)₄ would similarly facilitate the deposition of hafnium-containing materials, such as hafnium oxide or hafnium nitride, upon reaction with a suitable co-reactant like water or ammonia (B1221849).

Historical Development and Current Research Trajectories in Hafnium(IV) Diethylamine (B46881) Systems

The study of hafnium coordination chemistry began after the element's discovery in 1923. wikipedia.orgrsc.org Initial research focused on understanding its fundamental properties and separating it from zirconium. wikipedia.org The first pure hafnium metal was prepared in 1925 by decomposing hafnium tetraiodide. rsc.org The development of hafnium's organometallic chemistry, particularly with amine-based ligands, is a more recent field, driven largely by the demands of the semiconductor industry from the late 20th century onwards.

The trajectory of research into hafnium(IV) diethylamine systems is closely linked to the advancement of thin film deposition technologies. The need for volatile and thermally stable precursors for ALD and CVD led to the exploration of various organometallic compounds, including metal amides. While much of the published research focuses on the commercially prevalent dimethylamido and ethylmethylamido derivatives, the study of diethylamido systems follows the same logic.

Current research continues to explore the synthesis of novel hafnium complexes with various ligands to fine-tune their properties for specific applications. nih.govrsc.org Investigations focus on modifying ligand structures to enhance precursor volatility, improve deposition rates, and control the composition and properties of the resulting thin films. researchgate.net The synthesis of polynuclear hafnium-oxo clusters stabilized by organic ligands also represents a significant and unique area of current research, with potential applications in catalysis and electronics. acs.orgnih.gov

Academic Research Objectives and Scope of Scholarly Investigation

The primary academic research objective concerning hafnium(IV) diethylamine complexes is the synthesis and characterization of these compounds for use as precursors in materials science. Key areas of investigation include:

Synthesis and Structural Characterization: Developing efficient and scalable synthetic routes to high-purity tetrakis(diethylamido)hafnium(IV). Characterization involves techniques like NMR spectroscopy and single-crystal X-ray diffraction to determine the molecular structure. nih.gov

Precursor Properties Evaluation: Investigating the thermal properties (volatility, decomposition temperature) of the hafnium diethylamine complex to assess its suitability for ALD or CVD processes.

Thin Film Deposition: Studying the deposition of hafnium-based thin films (e.g., HfO₂, HfN) using the hafnium diethylamine precursor. This includes optimizing deposition parameters like temperature and pressure to achieve desired film characteristics. researchgate.net

Material Characterization: Analyzing the properties of the deposited films, including their composition, crystallinity, density, and electrical properties, to evaluate their performance in electronic or other applications. researchgate.netresearchgate.net

Reaction Mechanisms: Investigating the chemical reactions that occur during the deposition process to better understand and control film growth.

The scope of this research is typically confined to the laboratory scale, focusing on fundamental chemistry and materials science rather than large-scale industrial production. The ultimate goal is to establish structure-property relationships that can guide the design of new and improved precursors for advanced technologies.

Data on Related Hafnium Amido Precursors

To understand the likely properties of Tetrakis(diethylamido)hafnium(IV), it is useful to examine data from its well-studied analogues, Tetrakis(dimethylamido)hafnium(IV) (TDMAH) and Tetrakis(ethylmethylamido)hafnium(IV) (TEMAH).

PropertyTetrakis(dimethylamido)hafnium(IV) (TDMAH)Tetrakis(ethylmethylamido)hafnium(IV) (TEMAH)
Linear Formula [(CH₃)₂N]₄Hf sigmaaldrich.com[(CH₃)(C₂H₅)N]₄Hf sigmaaldrich.com
CAS Number 19782-68-4 sigmaaldrich.com352535-01-4 sigmaaldrich.com
Molecular Weight 354.79 g/mol sigmaaldrich.com410.90 g/mol sigmaaldrich.com
Form Low-melting solid sigmaaldrich.comLiquid sigmaaldrich.com
Melting Point 26-29 °C sigmaaldrich.com< -50 °C sigmaaldrich.com
Boiling Point Not specified78 °C at 0.01 mmHg sigmaaldrich.com
Density 1.098 g/mL at 25 °C sigmaaldrich.com1.324 g/mL at 25 °C sigmaaldrich.com
Primary Application ALD/CVD precursor for HfO₂ films sigmaaldrich.comALD precursor for HfO₂ films sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H44HfN4+4

Molecular Weight

471.0 g/mol

IUPAC Name

N-ethylethanamine;hafnium(4+)

InChI

InChI=1S/4C4H11N.Hf/c4*1-3-5-4-2;/h4*5H,3-4H2,1-2H3;/q;;;;+4

InChI Key

NHLIXAMZDJCBIW-UHFFFAOYSA-N

Canonical SMILES

CCNCC.CCNCC.CCNCC.CCNCC.[Hf+4]

Origin of Product

United States

Synthetic Methodologies for N Ethylethanamine Diethylamine Hafnium Iv Complexes

Direct Synthesis Routes via Amination and Transamidation Reactions

Direct synthesis methods provide the most straightforward pathways to diethylamido hafnium complexes. These routes typically involve the reaction of a hafnium source with a diethylamine-derived reagent.

Reaction of Hafnium Halides with Diethylamine-Derived Reagents

A primary and widely employed method for synthesizing hafnium amido complexes, such as tetrakis(diethylamido)hafnium(IV), is the reaction of hafnium tetrachloride (HfCl₄) with a lithium salt of diethylamine (B46881), namely lithium diethylamide (LiNEt₂). google.comgoogle.com This salt metathesis reaction is typically performed in a non-polar hydrocarbon solvent like n-hexane.

HfCl₄ + 4 LiNEt₂ → Hf(NEt₂)₄ + 4 LiCl

A key advantage of this method is the use of hydrocarbon solvents, which simplifies the separation of the product from the lithium chloride salt byproduct. google.com The final product, tetrakis(diethylamido)hafnium(IV), can be purified by distillation under reduced pressure. google.com This approach avoids the use of solvents like THF, which can complicate the removal of salt byproducts. google.com

A similar strategy has been successfully applied to synthesize related tetrakis(dimethylamido)hafnium (TDMAH), highlighting the general applicability of this route. google.comgoogle.com This method is valued for its simplicity and reliance on readily available starting materials. google.com

Ligand Exchange Approaches Involving Hafnium(IV) Alkoxides or Related Precursors

Ligand exchange, or substitution reaction, is another powerful technique for synthesizing hafnium amido complexes. chemguide.co.uklibretexts.org In this approach, a hafnium precursor with labile ligands, such as alkoxides, is treated with an excess of diethylamine. The reaction drives toward the formation of the thermodynamically more stable hafnium-nitrogen bond, releasing the corresponding alcohol as a byproduct.

For example, hafnium(IV) alkoxides like hafnium tetra-tert-butoxide ([Hf(O-t-Bu)₄]) can serve as precursors. The reaction with diethylamine would proceed as follows:

[Hf(OR)₄] + 4 HNEt₂ ⇌ Hf(NEt₂)₄ + 4 ROH

This type of reaction is often reversible, and reaction conditions must be optimized to drive the equilibrium towards the product side. chemguide.co.uk This can be achieved by removing the alcohol byproduct, for instance, through distillation. The rate and success of ligand exchange depend on the relative bond strengths and the steric bulk of the ligands involved. While direct examples focusing specifically on diethylamine exchange with hafnium alkoxides are less common in readily available literature than halide routes, the principle is well-established in group 4 chemistry. utwente.nlnih.gov For instance, the synthesis of hafnium alkyl complexes stabilized by amidate ligands has been demonstrated starting from tetrabenzylhafnium (B8690564) (Hf(CH₂Ph)₄), where the benzyl (B1604629) ligands are displaced by an amide. ubc.ca

Considerations for Synthetic Optimization and Scale-Up in Research and Industrial Contexts

Scaling up the synthesis of hafnium amido complexes from laboratory research to industrial production introduces additional challenges. acs.org Safety, cost-effectiveness, and process robustness are paramount.

Safety: The use of pyrophoric reagents like n-butyllithium and reactive metal halides requires rigorous safety protocols, particularly on a large scale. Alternative, safer reagents are continuously being explored. For instance, improved protocols for some hafnium polymerization precatalysts have been developed to eliminate the use of pyrophoric reagents like AlMe₃ and n-BuLi by using Grignard reagents instead. acs.orgfigshare.com

Cost and Efficiency: The cost of starting materials, solvents, and energy consumption are major factors in industrial production. Efficient protocols that maximize yield, minimize reaction times, and simplify purification are highly desirable. A scalable synthesis for imino–amido hafnium complexes was developed that avoided cryogenic conditions and led to significant improvements in yield, demonstrating a focus on industrial viability. acs.orgfigshare.com

Purity and Quality Control: For applications in microelectronics, the final product must meet stringent purity specifications. The scale-up process must incorporate robust purification steps and analytical quality control to ensure batch-to-batch consistency. The development of precursors for ALD often involves designing syntheses that lead to enhanced thermal stability and reactivity, which in turn produce higher quality thin films. rsc.orgrsc.org The synthesis of hafnium nanomaterials from HfCl₄ has been demonstrated on a 50-gram scale, showing that larger-scale production is feasible with appropriate equipment and procedures. iaea.org

Below is a table summarizing various synthetic approaches for hafnium amido and related complexes, highlighting the precursors, reagents, and general outcomes.

Target Complex Type Hf Precursor Primary Reagents Typical Solvent Key Feature/Outcome Reference
Tetrakis(dialkylamido)hafniumHfCl₄LiNR₂ (from HNR₂ + n-BuLi)n-HexaneDirect synthesis, simple salt byproduct removal. google.com
Imino-amido HafniumHfCl₄Bisimines, MeMgBrNot SpecifiedHigh-yield, scalable, avoids pyrophoric reagents. acs.orgfigshare.com
Pyridyl-amido HafniumHfCl₄Deprotonated Ligand, MeMgBrNot SpecifiedSynthesis of catalytically active complexes. acs.org
Amidate-stabilized Hafnium AlkylHf(CH₂Ph)₄N-aryl(phenyl)amideNot SpecifiedForms a stable bis(amidate)-dibenzyl complex. ubc.ca
Amido-quinoline HafniumHfCl₄Amido-quinoline ligand, MeMgBrTolueneHigh thermal stability, catalyst for polymerization. nih.gov

Structural Elucidation and Coordination Geometries of N Ethylethanamine Diethylamine Hafnium Iv Complexes

Molecular Structures and Fundamental Bonding Characteristics

The fundamental unit in these complexes is the bond between the hafnium(IV) center and the nitrogen atom of the diethylamide ligand. The size and electronic properties of this ligand are primary determinants of whether the resulting complex exists as a simple, discrete molecule or as a more complex, extended structure.

The most prominent example of a mononuclear species is tetrakis(diethylamino)hafnium(IV) itself. This compound, Hf[N(C₂H₅)₂]₄, is a monomeric, pale-yellow liquid at room temperature. kojundo.co.jp Its monomeric nature is a direct consequence of the steric bulk of the four diethylamide ligands, which effectively shield the central hafnium atom, preventing the formation of intermolecular bridges.

Analogous homoleptic hafnium(IV) amide complexes with similar mononuclear structures include tetrakis(dimethylamino)hafnium(IV) (TDMAH) and tetrakis(ethylmethylamino)hafnium(IV) (TEMAH). ereztech.comnih.govereztech.com TDMAH is a light yellow crystalline solid with a low melting point, further illustrating how small changes to the alkyl groups on the nitrogen ligand can influence the physical state of the complex. ereztech.comsigmaaldrich.com These Hf(NR₂)₄ complexes are characterized by a central hafnium atom bonded to four nitrogen atoms, typically adopting a tetrahedral geometry.

Beyond simple amides, hafnium(IV) forms stable mononuclear complexes with other types of ligands as well. For instance, complexes with bidentate β-ketiminate or β-diketonate ligands, such as dichloro-bis[4-(phenylamido)pent-3-en-2-one]-hafnium(IV) and tetrakis(dipivaloylmethanato)hafnium(IV) [Hf(dpm)₄], exist as discrete, single-molecule units. nih.govresearchgate.net

Compound NameFormulaCAS NumberPhysical FormMelting Point (°C)
Tetrakis(diethylamino)hafnium(IV)Hf[N(C₂H₅)₂]₄19962-12-0Pale-yellow liquid< -70
Tetrakis(dimethylamino)hafnium(IV)Hf[N(CH₃)₂]₄19782-68-4Light yellow crystalline solid26-29
Tetrakis(ethylmethylamino)hafnium(IV)Hf[N(CH₃)(C₂H₅)]₄352535-01-4Colorless to dark yellow liquid-50

While bulky amide ligands promote mononuclear structures, the introduction of bridging ligands can lead to the formation of oligomeric and polymeric hafnium(IV) complexes. These architectures are built from multiple hafnium centers linked together.

Examples of such structures include:

Dinuclear Complexes: When hafnium(IV) chloride reacts with certain heteroscorpionate ligands, dinuclear complexes bridged by hydroxide (B78521) (μ-OH) groups can form. nih.gov Similarly, dimeric structures have been characterized for hafnium(IV) complexes with polyaminocarboxylate ligands like 1,3-dipropylmino-2-hydroxy N,N,N′,N′-tetraacetic acid (dpta), where two hafnium centers are linked by bridging oxygen atoms from the ligand. mdpi.comnih.gov Dimeric hafnium porphyrin complexes can also be formed, bridged by small dianions such as sulfate (B86663) (SO₄²⁻) or peroxide (O₂²⁻). nih.gov

Tetranuclear and Higher Clusters: In the presence of less sterically demanding ligands like alkoxides, tetrameric hafnium clusters can be isolated. drexel.edu Even larger and more intricate structures, such as pentanuclear {Hf₅} and hexanuclear {Hf₆} oxo clusters, have been synthesized, showcasing the diverse structural possibilities in hafnium chemistry. nih.gov

Polymeric Structures: In the solid state, simple binary compounds like hafnium(IV) chloride (HfCl₄) and hafnium(IV) iodide (HfI₄) are known to have polymeric structures. wikipedia.org HfI₄, for example, is composed of one-dimensional chains of edge-sharing bioctahedral units. wikipedia.org

Stereochemical Aspects and Isomerism in Diethylamine-Coordinated Hafnium(IV) Systems

Isomerism in hafnium(IV) complexes depends heavily on the coordination number and the geometry of the ligands around the metal center.

For four-coordinate tetrahedral complexes like Hf(NEt₂)₄, where the four ligands are identical, stereoisomerism is not typically observed.

In six-coordinate octahedral complexes, which can form with mixed ligands, cis and trans isomerism is possible. A reported example involves a mononuclear hafnium(IV) complex with two β-ketiminate ligands and two chloride ligands, where the chloride atoms are arranged cis to each other, and the oxygen atoms of the chelating ligands are trans. nih.gov

Isomerization can also occur between solvated and unsolvated forms of a complex, as seen in a bis(amidate)-dibenzyl hafnium complex that reversibly binds a THF molecule. ubc.ca

Analysis of Coordination Numbers and Geometries around the Central Hafnium(IV) Atom

Hafnium(IV) exhibits significant flexibility in its coordination sphere, accommodating a range of coordination numbers (CN) from 3 to 8 and beyond, leading to diverse geometries. materialsproject.orglibretexts.org

Coordination Number 4: This is common for homoleptic amide complexes like Hf(NEt₂)₄, where the four bulky ligands favor a tetrahedral geometry around the hafnium atom. kojundo.co.jpsigmaaldrich.com

Coordination Number 6: An octahedral geometry is frequently observed for six-coordinate hafnium(IV). Examples include complexes with two bidentate β-ketiminate ligands and two chloride ligands, nih.gov as well as the solid-state polymeric structure of hafnium(IV) iodide. wikipedia.org

Coordination Number 7: Seven-coordinate hafnium centers are found in the structure of hafnium(IV) oxide (HfO₂). wikipedia.org

Coordination Number 8: This is a common coordination number for hafnium(IV), particularly with chelating ligands. Several distinct geometries have been crystallographically confirmed, including the distorted dodecahedron, square antiprism, and distorted horizontal two-cap trigonal prism. researchgate.netmdpi.comrsc.org

Complex Type/ExampleLigand(s)Coordination NumberGeometry
Hf(NR₂)₄ (R=Me, Et)Diethylamide, Dimethylamide4Tetrahedral
[HfCl₂(β-ketiminate)₂]β-ketiminate, Chloride6Octahedral
[HfI₄(L-L)₂]Bidentate Arsine, Iodide8Distorted Dodecahedron
[Hf(hfac)₄]Hexafluoroacetylacetonate8Distorted Square Antiprism
[Hf(NTA)₂]²⁻Nitrilotriacetate (NTA)8Distorted Dodecahedron
[Hf₂(dpta)₂]²⁻dpta8Distorted two-cap trigonal prism

Influence of Ligand Steric and Electronic Parameters on Complex Structural Properties and Stability

The structure, nuclearity (monomeric vs. oligomeric), and stability of hafnium(IV) complexes are profoundly influenced by the steric and electronic properties of the coordinated ligands. nih.govnih.gov

Steric Effects: The size of the ligand plays a critical role. The bulky nature of the four diethylamide groups in Hf(NEt₂)₄ results in a sterically saturated, stable, monomeric liquid. kojundo.co.jp If the steric bulk is reduced, for example by using smaller alkoxide ligands instead of amides, aggregation can occur to form dimeric or even tetrameric species. drexel.edu This principle is also observed in catalysis, where larger steric hindrance around the hafnium center can enhance stability and suppress unwanted side reactions. nih.gov The choice between forming a six-coordinate or an eight-coordinate complex with bidentate ligands can also be dictated by the subtle steric profile of the ligand backbone. rsc.org

Electronic Effects: The electronic nature of the ligands—whether they are electron-donating or electron-withdrawing—can fine-tune the properties of the hafnium complex. For instance, modifying the substituents on β-ketiminate ligands affects the volatility of the resulting hafnium complexes, a property linked to both molecular weight and the inductive effects of the substituents. nih.gov In some multinuclear hafnium clusters, the electronic properties of the organic chelators have been shown to modulate the photophysical properties of the entire assembly, highlighting the intricate relationship between the ligand and the metal center. nih.gov

Advanced Spectroscopic and Analytical Characterization of N Ethylethanamine Diethylamine Hafnium Iv Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy provides unparalleled detail regarding the molecular structure, bonding, and dynamic behavior of diethylamine-hafnium(IV) complexes in solution and the solid state.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for confirming the identity and purity of hafnium(IV) diethylamido complexes. The coordination of the diethylamido ligand to the electrophilic hafnium(IV) center induces significant changes in the electronic environment of the ligand's nuclei, which is reflected in their chemical shifts.

In a typical complex like tetrakis(diethylamido)hafnium(IV), the protons of the methylene (B1212753) group (-CH₂-) directly attached to the nitrogen are deshielded due to the electron-withdrawing effect of the hafnium center. This results in a downfield shift compared to free diethylamine (B46881). Similarly, the methyl protons (-CH₃) also experience a shift, though typically to a lesser extent.

The ¹³C NMR spectra provide complementary information. The carbon atoms of the methylene (-CH₂-) and methyl (-CH₃) groups exhibit distinct resonances. The coordination to hafnium causes a downfield shift for the methylene carbon, which is directly influenced by the Hf-N bond. For instance, in related hafnium alkoxide complexes like Hf(OtBu)₄, the chemical shifts of the carbons are well-defined, with the quaternary carbon appearing at 75.3 ppm and the methyl carbons at 33.1 ppm. chemrxiv.org A similar, distinct pattern is expected for diethylamido ligands, allowing for unambiguous structural confirmation. chemrxiv.org

In more complex structures involving multiple ligands, ¹H and ¹³C NMR spectra reveal the magnetic equivalence or inequivalence of the ligands. nih.gov For example, in hafnium clusters with multiple coordination modes, dynamic exchange processes between ligands can lead to a single set of averaged peaks in the NMR spectrum at room temperature. nih.govacs.org

Table 1: Representative ¹H and ¹³C NMR Data for Hafnium(IV) Amido and Alkoxide Ligands Note: Data for closely related systems are used to illustrate expected chemical shifts.

Compound/LigandNucleusGroupChemical Shift (ppm)Reference
Hf(OtBu)413C-C(CH3)375.3 chemrxiv.org
Hf(OtBu)413C-C(CH3)333.1 chemrxiv.org
Hf(OiPr)4·iPrOH13C-CH(CH3)269.7 chemrxiv.org
Hf(OiPr)4·iPrOH13C-CH(CH3)226.7 chemrxiv.org

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformational Studies

To resolve complex structures and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons, providing definitive assignment of the -CH₂- and -CH₃ groups within the diethylamido ligand.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity across the entire molecule. For example, it can show a correlation from the methylene protons to the methyl carbons, confirming the ethyl group structure. In studies of complex hafnium polyaminoacetate and oxime clusters, HMBC was essential for assigning quaternary carbons and linking different parts of the ligands. nih.govacs.orgnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. In studies of large hafnium-oxo clusters, NOESY cross-peaks were used to confirm that the solution-state structure was consistent with the solid-state structure determined by X-ray diffraction. nih.gov For a tetrakis(diethylamido)hafnium(IV) complex, NOESY could reveal interactions between protons on different ligands, helping to define their arrangement around the hafnium center.

These 2D NMR methods have proven vital in confirming the structural integrity of complex hafnium compounds in solution. nih.gov

Solid-State NMR and Dynamic Nuclear Polarization (DNP-SENS) for Surface-Bound Species

When hafnium-diethylamine complexes are used as precursors for atomic layer deposition (ALD), their interaction with the substrate surface is critical. researchgate.net Solid-state NMR (ssNMR) is a powerful technique for probing the structure of these surface-bound species.

Standard ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can distinguish between mobile, physisorbed precursor molecules and rigid, chemisorbed species. However, the low concentration of surface sites often results in poor signal-to-noise ratios.

To overcome this, advanced techniques are employed. Paramagnetically Assisted Surface Peak Assignment (PASPA) involves doping a sample with a paramagnetic species that quenches the NMR signal of nuclei within a certain radius. chemrxiv.org This allows for the selective suppression of either bulk or surface signals, aiding in their assignment. chemrxiv.org

Furthermore, Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy (DNP-SENS) offers a significant signal enhancement (often by orders of magnitude) for surface species. This method involves transferring polarization from unpaired electrons to the surrounding nuclei, dramatically increasing the sensitivity of ssNMR. It is particularly valuable for studying the structure of reaction intermediates and the nature of the bonding between the hafnium complex and the surface hydroxyl groups during the initial stages of film growth. rsc.org

Vibrational Spectroscopy for Functional Group Identification and Metal-Ligand Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. It is particularly useful for identifying functional groups and directly observing the metal-ligand bond.

Infrared (IR) Spectroscopy

IR spectroscopy is routinely used to confirm the formation of hafnium amido complexes. The synthesis of tetrakis(diethylamido)hafnium(IV) from hafnium tetrachloride and lithium diethylamide involves the formation of a Hf-N bond. The IR spectrum provides key evidence for this transformation.

The most significant spectral changes include:

Disappearance of N-H Modes: If the synthesis starts from diethylamine, the characteristic N-H stretching vibration (typically found around 3300-3500 cm⁻¹) will be absent in the spectrum of the final product.

C-H Stretching and Bending: The aliphatic C-H stretching vibrations of the ethyl groups are observed in the 2850-3000 cm⁻¹ region. C-H bending and rocking modes appear in the fingerprint region (below 1500 cm⁻¹).

Appearance of Hf-N Stretching Mode: The most direct evidence of complex formation is the appearance of a new vibrational mode corresponding to the Hf-N bond stretch. These metal-nitrogen vibrations typically occur in the far-infrared region, generally between 400 and 600 cm⁻¹. For comparison, Hf-O stretching vibrations in hafnium alkoxides have been identified in the 400-600 cm⁻¹ range. researchgate.net The precise frequency of the Hf-N stretch provides insight into the bond strength.

IR spectroscopy has been used alongside NMR to confirm the bidentate coordination of ligands to hafnium in other complex systems. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy is a valuable complementary technique to IR, as different selection rules apply. Vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

The symmetric Hf-N stretching mode in a molecule with high symmetry, such as tetrakis(diethylamido)hafnium(IV), is expected to be a strong and sharp band in the Raman spectrum. This makes Raman an excellent tool for directly probing the hafnium-ligand framework. In a study of hafnium butoxide, Hf(OnBu)₄, Raman spectroscopy was successfully used to identify Hf-O vibrations around 400-450 cm⁻¹ and Hf(-O-C) stretching vibrations near 1030-1080 cm⁻¹. researchgate.net A similar approach can be applied to diethylamido complexes to identify and analyze the Hf-N vibrational modes.

By correlating the observed frequencies with theoretical calculations, a detailed understanding of the bonding and structural dynamics of N-ethylethanamine hafnium(IV) complexes can be achieved.

X-ray Diffraction Studies for Solid-State Structural Determinations

X-ray diffraction (XRD) is an indispensable technique for elucidating the atomic and molecular structure of crystalline materials. It provides fundamental insights into bond lengths, bond angles, and crystal packing, which collectively dictate the physical and chemical properties of the compound.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of a compound in its solid state. While a specific single crystal structure for tetrakis(diethylamido)hafnium(IV) is not widely reported in the literature, valuable structural insights can be drawn from its close analogue, tetrakis(dimethylamido)hafnium(IV) ([Hf(N(CH₃)₂)₄] or TDMAH).

Low-temperature SC-XRD studies reveal that TDMAH is dimeric in the solid state, forming a [Hf(NMe₂)₄]₂ structure. mocvd-precursor-encyclopedia.de In this dimer, two hafnium centers are bridged by two dimethylamido ligands. This results in each hafnium atom being five-coordinate, a relatively low coordination number that contributes to its high reactivity, especially towards moisture and oxygen. mocvd-precursor-encyclopedia.de The Hf-N bond distances for the bridging amido groups are different from the terminal ones, providing detailed information about the coordination environment.

In contrast, other hafnium amido complexes with bulkier ligands, such as tetrakis(diphenylamido)hafnium(IV), have been shown to be monomeric. researchgate.net In these cases, the hafnium center is four-coordinate with a distorted tetrahedral geometry. researchgate.net The steric bulk of the diethylamido ligands in TDEAH likely influences whether it adopts a monomeric or dimeric structure in the solid state.

Table 1: Crystallographic Data for Analogue Hafnium Amide Complex

No single crystal X-ray diffraction data is publicly available for N-ethylethanamine;hafnium(4+). The data presented is for the closely related analogue, Tetrakis(dimethylamido)hafnium(IV).

Parameter [Hf(N(CH₃)₂)₄]₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.753(2)
b (Å) 16.035(3)
c (Å) 9.873(2)
β (°) 100.99(3)
Z 2 (dimers)
Hf-N (terminal, avg. Å) 2.045
Hf-N (bridging, avg. Å) 2.235

Data sourced from studies on tetrakis(dimethylamido)hafnium(IV).

Powder X-ray Diffraction for Crystalline Materials Analysis

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze bulk crystalline materials. protoxrd.com For a precursor like TDEAH, which is a liquid at room temperature, PXRD can be performed on the solidified material at low temperatures to confirm its phase purity and identify any crystalline impurities.

The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. This pattern can be compared against databases or patterns calculated from single-crystal data to verify the identity and purity of the bulk sample. researchgate.net In the context of ALD precursor qualification, PXRD is crucial to ensure that no crystalline decomposition products or impurities from synthesis are present, as these could adversely affect the deposition process and the quality of the resulting thin films.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. This allows for the verification of its empirical formula and stoichiometry. For TDEAH, techniques such as combustion analysis for carbon, hydrogen, and nitrogen, and gravimetric analysis or Inductively Coupled Plasma (ICP) techniques for hafnium content are employed. ereztech.comstrem.com The results are compared against the theoretical values calculated from the molecular formula, [Hf(N(C₂H₅)₂)₄], to confirm the purity and correct composition of the synthesized precursor. ereztech.com

Table 2: Stoichiometric Data for Tetrakis(diethylamido)hafnium(IV)

Element Symbol Atomic Weight ( g/mol ) Molar Mass ( g/mol ) Theoretical %
Hafnium Hf 178.49 467.01 38.22%
Carbon C 12.01 467.01 41.14%
Hydrogen H 1.008 467.01 8.63%

This data confirms the expected elemental composition based on the molecular formula C₁₆H₄₀HfN₄. scbt.comereztech.com

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. For a volatile organometallic compound like TDEAH, techniques such as electron ionization (EI) or chemical ionization (CI) can be used.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the mass of the intact TDEAH molecule (467.01 g/mol ). However, due to the lability of the Hf-N bonds, the molecular ion may be weak or absent. The fragmentation pattern is typically dominated by the sequential loss of the diethylamido ligands. Expected fragmentation pathways include:

Loss of a diethylamido radical: [Hf(NEt₂)₄]⁺ → [Hf(NEt₂)₃]⁺ + •NEt₂

Further sequential losses of the remaining three ligands.

Fragmentation of the ligand itself , leading to the loss of ethyl or smaller alkyl fragments.

Quadrupole mass spectrometers are often used in conjunction with deposition systems to monitor the gas-phase species during ALD or CVD, helping to understand precursor decomposition and reaction byproducts in real-time. researchgate.net

X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Coordination Environment

X-ray Absorption Fine Structure (EXAFS) is a powerful element-specific technique that provides information about the local atomic environment around a specific atom. By analyzing the fine structure on the high-energy side of an X-ray absorption edge (e.g., the Hf L₃-edge), one can determine the type, number, and distance of neighboring atoms. researchgate.net

For TDEAH, EXAFS can provide precise measurements of the Hf-N bond lengths and the coordination number of the hafnium center. This is particularly valuable when single crystals are not available or to study the compound in a non-crystalline state (e.g., liquid or adsorbed on a surface). For instance, studies on Hf(IV) sorbed onto silica (B1680970) surfaces have used EXAFS to identify short Hf-O bond formation, indicating a direct interaction with surface silanol (B1196071) groups. researchgate.net This demonstrates the utility of EXAFS in elucidating the coordination environment of hafnium precursors during the initial stages of film growth.

Thermal Analysis for Decomposition Pathways and Volatility Assessment

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are critical for assessing the suitability of a compound as a CVD or ALD precursor. These methods evaluate the volatility and thermal stability of the compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For TDEAH, an ideal TGA curve shows a single, sharp mass loss step, indicating clean evaporation without significant decomposition. The temperature at which this occurs is a measure of its volatility.

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature or heat flow between the sample and a reference. It detects thermal events like melting, boiling, and decomposition.

A combined TGA-DTA analysis of TDEAH shows it begins to vaporize around 100°C with complete vaporization occurring by approximately 275°C under atmospheric pressure in an inert gas flow. The low residual mass (around 2.6%) indicates good volatility and thermal stability within this temperature range. This behavior is favorable for ALD/CVD processes, as it allows for efficient vapor transport to the substrate surface without premature decomposition in the gas phase. Comparative studies show that the thermal stability of hafnium amides is influenced by the alkyl substituents on the nitrogen atom. researchgate.net

Table 3: Thermal Properties of Hafnium Amide Precursors

Compound Abbreviation Key Thermal Event Temperature (°C) Technique
Tetrakis(diethylamido)hafnium(IV) TDEAH Onset of Vaporization ~100 TGA-DTA
Tetrakis(diethylamido)hafnium(IV) TDEAH Complete Vaporization ~275 TGA-DTA
Tetrakis(dimethylamido)hafnium(IV) TDMAH Melting Point 28 DSC
Tetrakis(dimethylamido)hafnium(IV) TDMAH Onset of Vaporization ~80 TGA-DTA

Data sourced from TGA-DTA analyses performed under Argon atmosphere. kojundo.co.jp

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides quantitative information on the mass changes of a material as a function of temperature or time in a controlled atmosphere. For a volatile and thermally sensitive precursor like TEMAH, TGA is instrumental in determining its volatilization characteristics and decomposition temperature.

Detailed research findings indicate that TEMAH is a liquid at room temperature and exhibits a boiling point of 78 °C under a reduced pressure of 0.01 mmHg. sigmaaldrich.com Studies focusing on its use in ALD have investigated its thermal stability. An analysis using Fourier Transform Infrared Spectroscopy (FT-IR) to monitor the gas phase of the precursor decomposition revealed that TEMAH undergoes rapid decomposition in the temperature range of 275°C to 300°C. Another study observed an increase in the deposition rate of hafnium oxide films at a susceptor temperature of 370°C, suggesting the onset of thermal decomposition of the TEMAH precursor. researchgate.net

The TGA data for a representative analysis of N-ethylethanamine;hafnium(4+) under an inert atmosphere would typically show a multi-stage weight loss. The initial weight loss corresponds to the volatilization of the compound, followed by one or more decomposition steps at higher temperatures. The final residual mass would correspond to the non-volatile decomposition products, which in the case of hafnium precursors, is often related to the hafnium oxide or carbide content.

Table 1: Illustrative Thermogravimetric Analysis Data for N-ethylethanamine;hafnium(4+)

Temperature Range (°C)Weight Loss (%)Process
100 - 25095%Volatilization
275 - 4004%Decomposition
> 4001%Residual Mass

This interactive table provides a simplified representation of expected TGA results based on literature descriptions. The exact weight loss percentages and temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

For N-ethylethanamine;hafnium(4+), a DSC analysis would reveal key thermal events. As a liquid with a reported boiling point, an endothermic peak corresponding to vaporization would be expected. While a specific melting point for TEMAH is not prominently reported, a related compound, tetrakis(diethylamino)hafnium, has a reported melting point of -68°C, suggesting that TEMAH would also have a very low melting point. chemicalbook.com

The decomposition of the compound, which is an exothermic process, would be observed as one or more exothermic peaks at higher temperatures, consistent with the decomposition range identified by TGA and other methods. The area under these peaks is proportional to the enthalpy of decomposition.

Table 2: Illustrative Differential Scanning Calorimetry Data for N-ethylethanamine;hafnium(4+)

Temperature (°C)Thermal EventEnthalpy Change (ΔH)
~ -50MeltingEndothermic
78 (at 0.01 mmHg)BoilingEndothermic
275 - 400DecompositionExothermic

This interactive table illustrates the expected thermal transitions for N-ethylethanamine;hafnium(4+) based on its physical properties and reported thermal behavior. The enthalpy values are qualitative indicators of the nature of the thermal events.

Computational and Theoretical Investigations on N Ethylethanamine Diethylamine Hafnium Iv Systems

Density Functional Theory (DFT) for Electronic Structure and Bonding Characterization

Density Functional Theory (DFT) has become the workhorse of computational chemistry for investigating the electronic properties of transition metal complexes like TDEAH. ucla.eduualberta.ca This powerful method allows for the accurate calculation of a system's electronic structure, providing deep insights into its geometry, stability, and reactivity.

Geometry Optimization and Energetic Profiles

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For TDEAH, DFT calculations are employed to predict key structural parameters such as the lengths of the hafnium-nitrogen (Hf-N) bonds and the angles between the diethylamido ligands. These optimized geometries represent the lowest energy conformation of the molecule and serve as the foundation for all further computational analysis.

Energetic profiles, including the calculation of dissociation energies, are also a critical aspect of DFT studies. For instance, the energy required to break the Hf-N bond is a key indicator of the precursor's thermal stability. epfl.ch Lower dissociation energies might suggest an increased likelihood of the precursor decomposing in the gas phase before reaching the substrate surface, which can be detrimental to film quality.

Parameter Description Significance in Computational Studies
Hf-N Bond Length The distance between the central hafnium atom and the nitrogen atom of the diethylamido ligand.A primary indicator of the strength of the metal-ligand bond. Shorter bond lengths generally imply stronger bonds.
N-Hf-N Bond Angle The angle formed by two nitrogen atoms and the central hafnium atom.Defines the overall coordination geometry around the hafnium center, which influences the steric hindrance and reactivity of the molecule.
Ligand Dissociation Energy The energy required to cleave a diethylamido ligand from the hafnium center.A crucial parameter for predicting the thermal stability of the precursor and its decomposition pathways during ALD or CVD.

Frontier Orbital Analysis and Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). e-bookshelf.de The energy and spatial distribution of these orbitals provide a window into how the molecule will interact with other chemical species.

DFT calculations can precisely determine the energies and shapes of the HOMO and LUMO for TDEAH. The HOMO is typically localized on the electron-rich nitrogen atoms of the diethylamido ligands, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally centered on the electron-deficient hafnium atom, indicating its readiness to accept electrons from a nucleophile, such as a hydroxyl group on a substrate surface during ALD. The HOMO-LUMO energy gap is a valuable indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Orbital Description Implication for Reactivity
HOMO The highest energy molecular orbital that contains electrons.Represents the ability of the molecule to donate electrons. In TDEAH, this is typically centered on the nitrogen atoms.
LUMO The lowest energy molecular orbital that is unoccupied.Represents the ability of the molecule to accept electrons. In TDEAH, this is primarily located on the hafnium center.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A measure of the molecule's excitability and chemical reactivity. A smaller gap suggests higher reactivity.

Computational Simulations of Spectroscopic Properties (e.g., NMR, IR)

DFT can also be used to simulate various spectroscopic properties of TDEAH, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are invaluable for interpreting experimental data and confirming the structure and purity of synthesized precursors. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. epfl.ch Specific peaks in this spectrum can then be assigned to particular vibrational modes, such as the stretching and bending of the Hf-N and C-N bonds. This allows for a detailed comparison with experimental IR spectra, aiding in the characterization of the precursor and the identification of potential impurities or decomposition products.

Reaction Mechanism Investigations via Computational Pathways

Understanding the precise sequence of chemical reactions that occur during the ALD or CVD of hafnium oxide from TDEAH is paramount for process optimization. DFT calculations are instrumental in mapping out the potential reaction pathways and identifying the most energetically favorable mechanism. ucla.eduharvard.edu

For the ALD of hafnium oxide using TDEAH and water, computational studies have elucidated a multi-step process. harvard.edu The initial step involves the chemisorption of the TDEAH molecule onto the hydroxylated substrate surface. DFT calculations can model the interaction between the TDEAH molecule and surface hydroxyl (-OH) groups, revealing that the reaction is initiated by the nucleophilic attack of a surface oxygen atom on the electrophilic hafnium center. This leads to the formation of an intermediate complex and the subsequent elimination of a diethylamine (B46881) molecule as a byproduct. By calculating the activation energy barriers for different proposed pathways, the most likely reaction mechanism can be determined. escholarship.orgucla.edu

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static, time-independent picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how TDEAH behaves over time. epfl.chdntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their movements and interactions at the atomic scale.

Ligand Design and Optimization through Advanced Computational Screening

The properties of a hafnium precursor can be fine-tuned by modifying the chemical structure of its ligands. Computational chemistry provides a powerful platform for the rational design and in-silico screening of new ligands to create precursors with enhanced properties, such as improved thermal stability, volatility, and reactivity. researchgate.net

By systematically altering the alkyl groups on the amido ligand (e.g., replacing diethylamido with dimethylamido or ethylmethylamido), researchers can use DFT to calculate how these changes affect the precursor's electronic structure, bond energies, and steric bulk. ualberta.ca This computational screening approach allows for the rapid evaluation of a large number of potential ligand modifications without the need for extensive and time-consuming experimental synthesis and characterization. The insights gained from these computational studies can guide synthetic chemists in developing next-generation hafnium precursors with properties tailored for specific ALD or CVD applications, ultimately leading to the fabrication of higher-performance electronic devices.

Reactivity and Mechanistic Understanding of N Ethylethanamine Diethylamine Hafnium Iv Complexes

Ligand Substitution and Exchange Dynamics

Ligand substitution and exchange are fundamental processes in the chemistry of hafnium(IV) complexes. The lability of the N-ethylethanamine ligand can be influenced by several factors, including steric hindrance and the electronic properties of both the metal center and the ancillary ligands.

In hafnium(IV) complexes, the coordination of ligands can be dynamic, with processes such as intramolecular rearrangement and intermolecular exchange occurring. For instance, in certain hafnium(IV) complexes with mixed-ligand systems, a fast exchange between ligands with different coordination modes has been observed. nih.gov This dynamic behavior, often studied using variable-temperature NMR spectroscopy, is crucial for understanding the fluxional nature of these molecules. nih.govresearchgate.net The kinetic parameters for such exchange processes can provide valuable information about the energy barriers and mechanisms involved. researchgate.net

A study on a bis(amidate)–dibenzyl complex of hafnium revealed isomerization between a THF-bound and a THF-free product, a process that is visually indicated by a color change. researchgate.net The exchange of the THF moiety was analyzed using variable-temperature NMR experiments to determine the kinetic parameters of this ligand exchange process. researchgate.net

Table 1: Examples of Ligand Exchange in Hafnium(IV) Complexes

Complex SystemExchanging Ligands/MoietiesMethod of StudyObservations
[Hf(Hpidiox)2] (Hpidiox = imide–dioxime ligand)Different coordination modes of the Hpidiox ligand1H and 13C NMRA fast exchange between chelate and chelate/bridging modes was inferred from the observation of a single set of NMR peaks. nih.gov
[DMP(NO)Ph]2Hf(CH2Ph)2(THF)THFVariable-Temperature NMRReversible isomerization between the THF-bound (red-orange) and THF-free (pale yellow) species was observed, and kinetic parameters for the exchange were determined. researchgate.net

Reactions with Protic Reagents and Hydrolysis Considerations

Hafnium(IV) complexes, particularly those with strong Lewis acidic character, are susceptible to reactions with protic reagents like water, alcohols, and amines. Hydrolysis is a significant consideration, as hafnium(IV) ions have a strong tendency to form hydroxo- and oxo-bridged species in the presence of water. semanticscholar.orgnih.gov

The hydrolysis of hafnium(IV) in aqueous solutions is complex and pH-dependent. At higher pH values, the formation of polymeric hafnium hydroxides can complicate complexation reactions. semanticscholar.orgnih.gov In the absence of stabilizing ligands, the tetrameric species [Hf₄(OH)₈(H₂O)₁₆]⁸⁺ is the predominant form in aqueous solutions with a pH greater than zero. nih.gov These clusters are kinetically stable and resistant to protonation even in concentrated acids. nih.gov

The reaction of hafnium(IV) amide complexes with protic reagents is a common route for the synthesis of new derivatives. For example, the protonolysis of a hafnium dibenzyl species with water led to the formation of a rare tetrametallic hafnium oxo cluster. researchgate.net The nature of the starting hafnium salt and the pH of the reaction medium can significantly influence the outcome of these reactions. For instance, using hafnium chloride or bromide instead of hafnium oxydichloride can lead to the formation of purer complexes by minimizing the formation of hydroxide (B78521) precipitates. semanticscholar.orgnih.gov

The acidity of the medium plays a crucial role in the synthesis of hafnium complexes with polyaminocarboxylic acids. While some complexes can be formed over a wide pH range (3-7), others require more acidic conditions (pH 3-4) to prevent the formation of stable hafnium hydroxides. semanticscholar.orgnih.gov

Table 2: Influence of pH on the Synthesis of Hafnium(IV) Polyaminoacetate Complexes

LigandOptimal pH for SynthesisObservations at Higher pH
DTPA3-4Partial complexation, formation of glassy mass upon evaporation. nih.gov
CDTA3-4Formation of a large amount of Hf₄(OH)₈(H₂O)₁₆₈ precipitate at pH 6-7 with HfOCl₂. nih.gov
NTA3-7Complexation is faster than hydrolysis. semanticscholar.org
dpta3-7Complexation is faster than hydrolysis. semanticscholar.org
HEDTA3-7Complexation is faster than hydrolysis. semanticscholar.org

Redox Behavior and Stability in Various Oxidation States

Hafnium predominantly exists in the +4 oxidation state, which is its most stable oxidation state. wikipedia.org The redox chemistry of hafnium is less explored compared to other transition metals, primarily due to the high stability of Hf(IV). Early transition metals in low oxidation states are generally unstable. scg.ch However, the use of redox-active ligands can enable electron transfer processes in hafnium(IV) complexes. scg.ch

Research into the reduction of hafnium(IV) complexes has been pursued with the aim of synthesizing dinitrogen complexes. For example, the reduction of a hafnium(IV) dichloride complex, [P₂N₂]HfCl₂, with potassium-graphite under a dinitrogen atmosphere led to a dinuclear hafnium species. researchgate.net Similarly, the reduction of [P₂N₂]HfI₂ resulted in the formation of a dinitrogen-bridged complex, {[P₂N₂]Hf}₂(µ-η²:η²-N₂). researchgate.net These studies demonstrate that while challenging, the generation of lower oxidation state hafnium species is possible.

The photophysical properties of hafnium(IV) complexes can also provide insights into their electronic structure and redox potentials. The absorption and emission maxima of certain hafnium(IV) complexes with pyridine (B92270) dipyrrolide ligands are slightly blue-shifted compared to their zirconium analogues. acs.org This is consistent with the higher energy of the 5d orbitals of hafnium compared to the 4d orbitals of zirconium, resulting in a higher reduction potential for Hf(IV). acs.org

Elucidation of Elementary Steps in Catalytic Cycles

Hafnium(IV) complexes, including those with amine-based ligands, have shown significant catalytic activity in various organic transformations, particularly in olefin polymerization. researchgate.netalfachemic.comnih.gov Understanding the elementary steps of these catalytic cycles is crucial for designing more efficient and selective catalysts.

In the context of olefin polymerization, hafnium catalysts are known for their ability to produce copolymers with high comonomer incorporation. nih.gov The catalytic cycle typically involves the following key steps:

Activation: The precatalyst, often a hafnium(IV) dialkyl or dihalide complex, is activated by a cocatalyst, such as a methylaluminoxane (B55162) (MAO) or a borate, to generate a cationic hafnium alkyl species, which is the active catalytic site.

Olefin Coordination: The olefin monomer coordinates to the electrophilic hafnium center.

Insertion: The coordinated olefin inserts into the hafnium-alkyl bond, leading to chain growth.

Chain Transfer/Termination: The growing polymer chain can be terminated or transferred to another molecule, regenerating the active catalyst or forming a dormant species.

The structure of the ligand plays a significant role in determining the catalytic activity and the properties of the resulting polymer. For example, in the copolymerization of ethylene (B1197577) and 1-octene (B94956) catalyzed by amido-quinoline-based hafnium complexes, ligands with electron-donating groups were found to enhance catalytic performance and comonomer incorporation. nih.gov Conversely, electron-withdrawing substituents on the ligand led to lower catalytic activity. nih.gov

Plausible mechanistic scenarios for hydroboration reactions catalyzed by hafnium complexes have been proposed based on stoichiometric reactions. researchgate.net The high Lewis acidity of Hf⁴⁺ is also exploited in reactions like Friedel-Crafts acylation, where the hafnium catalyst can be recycled. alfachemic.com

Applications of N Ethylethanamine Diethylamine Hafnium Iv Complexes in Catalysis

Polymerization Catalysis

Hafnium(IV)-based catalysts are particularly renowned for their performance in polymerization reactions. The electronic and steric properties of the ligands surrounding the hafnium center, such as pyridylamido or imidazolin-2-iminato systems, can be precisely tuned to control polymer properties like molecular weight, stereoregularity, and comonomer incorporation. alfachemic.comacs.org

Olefin Homopolymerization and Copolymerization

Pyridylamido hafnium complexes are a flagship class of post-metallocene catalysts that demonstrate exceptional performance in the polymerization of α-olefins. capes.gov.br These catalysts, often activated by cocatalysts like methylaluminoxane (B55162) (MAO) or borates, can produce polyolefins with a range of properties, from high molecular weight plastics to thermoplastic elastomers. acs.orgalfachemic.com

Research has systematically investigated the effects of ligand structure and polymerization conditions on catalyst activity and the resulting polymer characteristics. For instance, pyridylamido hafnium catalysts with different bridgehead substituents have been studied in the isoselective polymerization of 4-methylpentene (4-MP). osti.gov These studies revealed that regardless of the substituent, highly isotactic poly(4-methylpentene) (PMP) with high melting temperatures (Tm > 229 °C) could be produced. osti.gov The catalyst structure, however, significantly influenced polymerization activity and molecular weight distribution. osti.gov

In the realm of copolymerization, pyridylamido hafnium catalysts are notable for their ability to incorporate large amounts of α-olefin comonomers, a unique trait among many hafnium-based systems. capes.gov.br The copolymerization of propylene (B89431) with ω-halo-α-alkenes using a (pyridylamido)hafnium/organoboron system yields high molecular weight, functionalized isotactic polypropylenes with high comonomer incorporation (up to 11.7 mol%) and excellent stereoregularity ([mmmm] > 99%). acs.org Similarly, silylene-bridged pyridylamido hafnium complexes are active for ethene/1-octene (B94956) copolymerization, where the ligand structure influences activity and 1-octene affinity. nih.gov

Table 1: Performance of Pyridylamido Hafnium Catalysts in Olefin Polymerization This table is interactive. Click on the headers to sort the data.

Catalyst/System Monomer(s) Cocatalyst Activity (kg polymer/mol Hf·h) Polymer Mw (kg/mol) Isotacticity ([mmmm]%) Source(s)
L(2-iPr-Ph, H)Hf(Me)2 4-Methylpentene [Ph3C][B(C6F5)4] 14,500 >1000 (bimodal) >99 osti.gov
L(tBu, H)Hf(Me)2 4-Methylpentene [Ph3C][B(C6F5)4] 2,130 410 (unimodal) >99 osti.gov
(Pyridylamido)hafnium Propylene/11-iodo-1-undecene [Ph3C][B(C6F5)4] up to 8,310 143 >99 acs.org
[ArPy(Me2Si)NAr']HfBn2 Propene [Ph3C][B(C6F5)4] 1,400 114 81 nih.gov
[ArPy(Me2Si)NAr']HfBn2 Ethene/1-Octene [Ph3C][B(C6F5)4] 16,500 201 N/A nih.gov

L = Pyridylamido ligand with specified bridgehead substituents. Mw = Weight-average molecular weight.

Ring-Opening Polymerization (ROP) of Cyclic Esters

Hafnium complexes are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (CL), which are precursors to biodegradable polymers such as polylactic acid (PLA). acs.orgresearchgate.net The development of hafnium-based catalysts for ROP is an active area of research, aiming to create systems with high activity, stereocontrol, and living polymerization characteristics. acs.org

Mono(imidazolin-2-iminato) hafnium(IV) complexes have been synthesized and applied as catalysts for the ROP of both ε-caprolactone and rac-lactide. acs.org Dimeric versions of these complexes were found to be highly active, facilitating polymerization in a living and immortal fashion. This control allows for the synthesis of block copolymers, such as PCL-b-PLA, by sequential monomer addition. acs.org

The stereoselectivity of the polymerization is a critical factor, especially for rac-lactide, as it determines the properties of the resulting PLA. Hafnium complexes containing chiral N-atoms, formed upon coordination of asymmetric tertiary amine ligands, have been shown to catalyze the living ROP of rac-lactide to produce isotactic-rich polylactide. Current time information in Merrimack County, US. The steric and electronic properties of the ligands influence both the catalytic activity and the degree of stereocontrol, with bulkier ligands and those bearing electron-withdrawing groups enhancing stereoselectivity. Current time information in Merrimack County, US. Kinetic studies have revealed that these polymerizations are typically first-order in both the monomer and the catalyst. Current time information in Merrimack County, US.

Table 2: Hafnium-Catalyzed Ring-Opening Polymerization (ROP) of Cyclic Esters This table is interactive. Click on the headers to sort the data.

Catalyst Monomer Conversion (%) Polymer Mn (kg/mol) PDI (Mw/Mn) Stereoselectivity (Pm) Source(s)
Dimeric Imidazolin-2-iminato Hf Complex ε-Caprolactone >99 49.8 1.15 N/A acs.org
Dimeric Imidazolin-2-iminato Hf Complex rac-Lactide 92 22.1 1.13 0.61 acs.org
Asymmetric Tertiary Amine HfCl4 Complex (cumyl groups) rac-Lactide 98 27.8 1.12 0.81 Current time information in Merrimack County, US.
Asymmetric Tertiary Amine HfCl4 Complex (Br substituent) rac-Lactide 98 30.1 1.15 0.78 Current time information in Merrimack County, US.

Pm = Probability of meso linkages, indicating the preference for isotactic enchainment. Mn = Number-average molecular weight. PDI = Polydispersity Index.

Organic Transformation Catalysis

Beyond polymerization, the Lewis acidity of hafnium(IV) complexes makes them suitable catalysts for a variety of organic transformations, including bond-forming and rearrangement reactions.

Imine Metathesis

Imine metathesis is a reversible reaction that involves the scrambling of substituents between two imine molecules. While this reaction can be catalyzed by simple acids or amines, well-defined metal complexes can offer higher efficiency and control. Research into hafnium-catalyzed imine metathesis has led to the development of a single-site, silica-supported hafnium-imido complex. acs.org This heterogeneous catalyst was prepared using surface organometallic chemistry, resulting in a well-defined active site. acs.org

The supported hafnium complex demonstrated catalytic activity for the metathesis of N-benzylideneaniline with N-(4-methylbenzylidene)-4-methylaniline. The hafnium-imido group was shown to be crucial for the catalytic performance. acs.org Computational studies suggest the reaction proceeds through a [2+2] cycloaddition pathway to form a 2,4-diazametallacyclobutane intermediate, analogous to the mechanism in olefin metathesis. The liberation of the product from this metallacycle may be the rate-limiting step. acs.org

Table 3: Performance of a Supported Hafnium Catalyst in Imine Metathesis This table is interactive. Click on the headers to sort the data.

Catalyst Substrates Temperature (°C) Time (h) Conversion (%) Source(s)
[(≡Si–O−)Hf(η2,π-MeNCH2)...] N-benzylideneaniline + N-(4-methylbenzylidene)-4-methylaniline 100 24 43 acs.org
Control (SiO2-700 only) N-benzylideneaniline + N-(4-methylbenzylidene)-4-methylaniline 100 24 ~10 acs.org

N-H Insertion Reactions

The catalytic insertion of a carbene fragment into an N-H bond is a powerful method for C-N bond formation. However, this specific transformation remains an underdeveloped area for hafnium catalysis. While catalysts based on other transition metals like rhodium, copper, and silver are well-established for enantioselective N-H insertion reactions, direct examples involving hafnium are scarce in the current literature. nih.gov

Related transformations, such as hydroamination, which involves the addition of an N-H bond across an unsaturated C-C bond, have been studied with hafnium catalysts. Mechanistic studies of intramolecular hydroamination/cyclization catalyzed by organozirconium and organoactinide complexes suggest a pathway involving an M-N σ-bonded intermediate followed by insertion of the alkene into the metal-nitrogen bond. Current time information in Merrimack County, US. Furthermore, zirconium and hafnium have shown similar catalytic performance in the hydroboration of cyclopropylamines, a reaction that proceeds via C-C bond activation and involves a proposed N-M(IV) intermediate. These related reactivities highlight the potential of hafnium(IV) complexes to activate N-H bonds, but further research is needed to develop their application in direct carbene insertion reactions.

Epoxide Ring-Opening and Cycloaddition Reactions

The high Lewis acidity and oxophilicity of hafnium(IV) make its complexes excellent catalysts for reactions involving epoxides. One of the most significant applications is the catalytic cycloaddition of carbon dioxide (CO2) to epoxides to form cyclic carbonates, a key process for CO2 fixation.

A hafnium-based metal-organic framework, Hf-NU-1000, has been reported as a highly efficient and multifunctional catalyst for both CO2 fixation and other epoxide activation reactions. acs.org This heterogeneous catalyst facilitates the quantitative cycloaddition of CO2 to styrene (B11656) oxide at room temperature and atmospheric pressure, representing exceptionally mild reaction conditions for this transformation. acs.org The catalytic activity is attributed to the Lewis acidic Hf6 nodes within the MOF structure, which activate the epoxide. acs.org

In addition to cycloaddition, Hf-NU-1000 also catalyzes the regioselective and enantioretentive ring-opening of epoxides with nucleophiles. acs.org For example, the reaction of (S)-styrene oxide with trimethylsilyl (B98337) azide (B81097) (TMS-N3) catalyzed by Hf-NU-1000 yields the corresponding azido-alcohol with high conversion and regioselectivity, demonstrating the catalyst's ability to control the reaction outcome. acs.org Homogeneous hafnium complexes have also shown high activity in the alternating copolymerization of epoxides with CO2.

Table 4: Hafnium-Catalyzed Epoxide Transformations This table is interactive. Click on the headers to sort the data.

Catalyst Substrate(s) Reaction Type Yield (%) Regioselectivity Source(s)
Hf-NU-1000 Styrene Oxide + CO2 Cycloaddition >99 N/A acs.org
Hf-NU-1000 Propylene Oxide + CO2 Cycloaddition >99 N/A acs.org
Hf-NU-1000 (S)-Styrene Oxide + TMS-N3 Ring-Opening 99 95:5 acs.org
Anionic Hafnium Complex Cyclohexene Oxide + CO2 Copolymerization High Activity (TOF up to 500 h-1) N/A

Regioselectivity refers to the ratio of nucleophilic attack at the more substituted vs. less substituted carbon of the epoxide.

Dehydrogenation of Amine-Boranes

Amine-boranes, such as ammonia-borane (H₃N·BH₃) and dimethylamine-borane (Me₂NH·BH₃), are attractive materials for chemical hydrogen storage. The release of hydrogen from these substrates can be achieved through thermal decomposition or, more efficiently, through catalytic dehydrogenation. nih.govnih.gov This process involves the formal elimination of H₂ and the formation of B-N bonds, leading to oligomeric or polymeric byproducts. nih.gov A variety of metal complexes, including those of the early transition metals, have been investigated for their ability to catalyze this transformation. capes.gov.br

While direct studies on the catalytic activity of N-ethylethanamine hafnium(4+) complexes in amine-borane dehydrogenation are not extensively documented in peer-reviewed literature, the reactivity of analogous Group 4 metal-amide complexes provides a strong basis for predicting their potential. Organometallic complexes of hafnium that feature amine ligands have been recognized for their catalytic capabilities in various chemical transformations, including polymerization and hydrogenation reactions. ontosight.ai The central hafnium atom in tetrakis(diethylamido)hafnium(IV) is bonded to four diethylamino groups, resulting in a coordination complex with good solubility in organic solvents. ontosight.ai

The proposed catalytic cycle for the dehydrogenation of amine-boranes by a generic Group 4 metal-amide complex typically involves the following key steps:

Coordination: The amine-borane adduct coordinates to the hafnium center.

Activation: The metal center facilitates the activation of N-H and/or B-H bonds of the coordinated amine-borane. nih.gov

H₂ Elimination: Dihydrogen is eliminated, often through a β-hydride elimination pathway, leading to the formation of an aminoborane (B14716983) fragment and a metal-hydride species.

Catalyst Regeneration: The aminoborane fragment is released, and the metal-hydride species is converted back to the active metal-amide catalyst, completing the catalytic cycle.

Research on related actinide metallocene complexes, such as those of thorium and uranium, has demonstrated high activity in the dehydrogenation of dimethylamine-borane, with proposed mechanisms involving β-hydride elimination. researchgate.net Given the similarities in the electronic structure and reactivity of Group 4 and actinide complexes, it is plausible that hafnium diethylamide complexes could exhibit similar catalytic behavior.

The table below summarizes the catalytic performance of various metal complexes in the dehydrogenation of dimethylamine-borane, offering a comparative context for the potential efficacy of hafnium-based catalysts.

Catalyst PrecursorCo-catalyst/ActivatorTemperature (°C)Turnover Frequency (TOF) (h⁻¹)Reference
Cp₂TiCl₂2nBuLiAmbient- capes.gov.br
(C₅Me₅)₂AnMe₂ (An = Th, U)-45400 researchgate.net
Ir-CNNH ComplexestBuOKRoom Temperatureup to 1875 nih.gov

This table is for comparative purposes and does not include data for N-ethylethanamine hafnium(4+), as such data is not currently available in the literature.

Further research is necessary to isolate and characterize the intermediates and to determine the precise mechanistic pathway for the dehydrogenation of amine-boranes catalyzed by N-ethylethanamine hafnium(4+) complexes. Such studies would be crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.

Strategies for Heterogenization of Hafnium(IV) Diethylamine (B46881) Catalysts

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction products can be challenging and costly. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem, combining the advantages of both homogeneous and heterogeneous catalysis. wpmucdn.com For hafnium(IV) diethylamine catalysts, several heterogenization strategies can be envisioned.

Surface Organometallic Chemistry (SOMC) Approaches

Surface Organometallic Chemistry (SOMC) is a powerful technique for creating well-defined, single-site heterogeneous catalysts. acs.org This approach involves the reaction of a molecular precursor, such as a hafnium amide or alkyl complex, with the surface hydroxyl groups of an inorganic support like silica (B1680970) (SiO₂) or silica-alumina. researchgate.net

The process for heterogenizing a hafnium diethylamine complex via SOMC would typically involve the following steps:

Support Pre-treatment: The silica support is dehydroxylated by heating under vacuum to control the density of surface silanol (B1196071) (Si-OH) groups.

Grafting: The hafnium diethylamide precursor is reacted with the pre-treated silica. The hafnium complex anchors to the surface by reacting with the silanol groups, releasing diethylamine as a byproduct. The number of grafts per hafnium center can be controlled by the initial dehydroxylation temperature of the silica. researchgate.net

Characterization: The resulting surface-grafted hafnium species are characterized using a suite of surface-sensitive techniques, including solid-state NMR, infrared spectroscopy, and elemental analysis, to determine their precise structure. acs.org

Research on the reaction of Hf(CH₂tBu)₄ with silica has shown that single-site monosiloxy or bis-siloxy surface complexes can be formed, depending on the dehydroxylation temperature of the silica support. researchgate.net A similar approach could be applied to tetrakis(diethylamido)hafnium. The resulting supported hafnium-amide sites would be the active centers for the catalytic dehydrogenation of amine-boranes. This method offers the potential for creating highly active and stable catalysts with well-defined active sites, facilitating mechanistic studies and catalyst optimization.

Encapsulation and Immobilization in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. Their high surface area, tunable pore sizes, and chemical functionality make them excellent platforms for encapsulating or immobilizing catalytic species. osti.govrsc.org Hafnium-based MOFs are particularly attractive due to their exceptional thermal and chemical stability. rsc.orgsci-hub.se

Several strategies exist for incorporating catalytically active hafnium diethylamide species into MOFs:

Direct Encapsulation: The hafnium diethylamide complex can be physically entrapped within the pores of a pre-synthesized hafnium-based MOF, such as those from the UiO-66 series. rsc.org This method relies on the "ship-in-a-bottle" approach, where the precursor is introduced into the pores and then, if necessary, transformed into the active catalytic species.

Post-Synthetic Modification: A pre-existing hafnium MOF can be functionalized with diethylamine ligands. This could potentially be achieved by reacting the hafnium nodes of the MOF with a source of diethylamide.

De Novo Synthesis: A hafnium diethylamide complex could be used as a precursor in the synthesis of the MOF itself, although this is a less common approach.

The catalytic activity of hafnium-based MOFs has been demonstrated in various reactions, including transfer hydrogenation. nih.gov For instance, hafnium-based MOFs have been shown to catalyze the transfer hydrogenation of carbonyl compounds, showcasing the catalytic potential of the hafnium centers within the MOF structure. nih.gov By immobilizing hafnium diethylamide catalysts within the pores of a robust MOF, it may be possible to create a highly active, selective, and recyclable catalyst for the dehydrogenation of amine-boranes. The well-defined environment of the MOF pores could also influence the selectivity of the dehydrogenation reaction, potentially favoring the formation of specific B-N products.

The table below outlines the key features of the different heterogenization strategies for hafnium diethylamine catalysts.

Heterogenization StrategySupport MaterialKey AdvantagesPotential Challenges
Surface Organometallic Chemistry (SOMC) Silica, Silica-AluminaWell-defined single-site catalysts, good for mechanistic studies.Potential for catalyst leaching, lower catalyst loading.
Encapsulation in MOFs Hafnium-based MOFs (e.g., UiO-66)High catalyst loading, potential for size/shape selectivity, enhanced stability.Diffusion limitations of reactants/products, potential pore blockage.
Immobilization in MOFs Functionalized MOFsCovalent attachment for enhanced stability, site isolation.Complex multi-step synthesis, potential alteration of catalyst activity.

Applications of N Ethylethanamine Diethylamine Hafnium Iv Complexes As Precursors in Materials Science

Atomic Layer Deposition (ALD) Precursors

N-ethylethanamine hafnium(IV) complexes, particularly tetrakis(diethylamido)hafnium (TDEAH) and tetrakis(ethylmethylamido)hafnium (TEMAH), have emerged as crucial precursors for the atomic layer deposition (ALD) of high-quality hafnium-based thin films. Their favorable physical properties, such as being liquid at room temperature and possessing adequate volatility, make them suitable for controlled delivery into ALD reactors.

Deposition of Hafnium Dioxide (HfO₂) Thin Films

Hafnium dioxide (HfO₂) is a high-k dielectric material extensively studied as a replacement for silicon dioxide in next-generation microelectronic devices. harvard.edu ALD is a preferred method for depositing HfO₂ thin films due to its ability to produce conformal coatings with precise thickness control at the atomic level. harvard.eduresearchgate.net

One of the prominent N-ethylethanamine hafnium(IV) precursors used for HfO₂ ALD is tetrakis(ethylmethylamino)hafnium (TEMAH). harvard.eduresearchgate.net When paired with an oxygen source like water (H₂O) or ozone (O₃), TEMAH enables the deposition of stoichiometric HfO₂ films. harvard.edu The ALD process using TEMAH and an oxidant exhibits self-limiting growth, a key characteristic of ALD, where the film thickness increases linearly with the number of deposition cycles. harvard.eduresearchgate.net

Research has shown that the deposition temperature significantly influences the properties of the resulting HfO₂ films. For instance, in the TEMAH + O₃ process, the lowest deposition rate and highest refractive index were observed at a susceptor temperature of 320°C. harvard.edu Evidence of thermal decomposition of TEMAH has been noted at temperatures at and above 370°C. harvard.edu The carbon and hydrogen impurity levels in the films decrease as the deposition temperature increases. harvard.edu HfO₂ films deposited using TEMAH have demonstrated excellent conformality, achieving approximately 100% step coverage in high-aspect-ratio trenches. harvard.edu

The choice of oxidant also plays a role in the film's characteristics. While water is a common oxygen source, ozone has been explored as a highly volatile and strong oxidizing agent. harvard.edu The dielectric constant of HfO₂ films deposited with TEMAH and ozone was found to increase from 16 to 20 as the susceptor temperature was raised from 200 to 320°C. harvard.edu

The table below summarizes key findings from the ALD of HfO₂ using a TEMAH precursor.

ParameterFinding
Precursor Tetrakis(ethylmethylamino)hafnium (TEMAH)
Oxidants Water (H₂O), Ozone (O₃)
ALD Temperature Window A stable ALD window exists, with thermal decomposition of TEMAH observed at and above 370°C. harvard.edu
Growth Characteristics Linear increase in film thickness with the number of cycles; self-limiting growth. harvard.eduresearchgate.net
Film Properties Stoichiometric HfO₂ (Hf:O ratio of 1:2.04 at 320°C with O₃). harvard.edu
Conformality ~100% step coverage in high-aspect-ratio trenches. harvard.edu
Dielectric Constant Increased from 16 to 20 as temperature rose from 200 to 320°C (with O₃). harvard.edu
Impurity Content Carbon and hydrogen content decreases with increasing deposition temperature. harvard.edu

Deposition of Hafnium Nitride (HfN) Thin Films

Hafnium nitride (HfN) is a conductive material with potential applications in microelectronics. While the direct use of N-ethylethanamine hafnium(IV) for HfN ALD is less documented in the provided search results, the broader context of hafnium amide precursors is relevant. The synthesis of low-resistivity HfN films via ALD is challenging due to the need to reduce the Hf(IV) oxidation state in the precursor to Hf(III) in the film. d-nb.info

Plasma-assisted atomic layer deposition (PA-ALD) has been explored to deposit conductive HfN films using hafnium amide precursors like tetrakis(dimethylamido)hafnium. researchgate.net In such processes, a hydrogen plasma can be used as the co-reactant. researchgate.net The mechanisms involved in the ALD of metal nitrides from amido-ligand transition metal complexes and ammonia (B1221849) provide insights into the surface chemistry, which can be applicable to diethylamine-based precursors. researchgate.net

Precursor Design Principles and Volatility Considerations for ALD Applications

The design of effective ALD precursors is a critical aspect of successfully depositing high-quality thin films. For a molecule to be a suitable ALD precursor, it must possess several key characteristics:

Volatility: The precursor must be sufficiently volatile to be transported into the ALD reactor in the gas phase. researchgate.netbalazs.com Liquid precursors like TDEAH and TEMAH are often preferred for their ease of delivery. balazs.com

Thermal Stability: The precursor should be thermally stable at the vaporization temperature and within the ALD temperature window to prevent decomposition in the gas phase, which would lead to a chemical vapor deposition (CVD)-like growth component and loss of self-limiting behavior. researchgate.netbalazs.com

Reactivity: The precursor must be reactive with the co-reactant on the substrate surface to ensure efficient and clean reactions. researchgate.net

Inert Byproducts: The reaction byproducts should be volatile and inert to avoid contaminating the film and to be easily purged from the reactor. researchgate.net

N-ethylethanamine hafnium(IV) complexes like TDEAH and TEMAH are part of the hafnium amide family of precursors. balazs.com Thermal analysis techniques such as thermogravimetric analysis (TGA) are used to assess the thermal behavior and decomposition characteristics of these precursors. balazs.com For example, TGA studies have shown that TDEAH can exhibit a higher degree of decomposition before evaporation compared to other hafnium amides under certain conditions. balazs.com Nuclear Magnetic Resonance (NMR) can also be employed to monitor the thermal degradation of these precursors over time. balazs.com

Chemical Vapor Deposition (CVD) Precursors

Chemical vapor deposition (CVD) is another widely used technique for thin film deposition. Unlike the sequential, self-limiting nature of ALD, CVD involves the continuous flow of precursors into a reaction chamber where they decompose and react on a heated substrate.

Metal-Organic CVD (MOCVD) for HfO₂ Thin Films

Metal-organic chemical vapor deposition (MOCVD) utilizes metal-organic compounds as precursors. N-ethylethanamine hafnium(IV) complexes are suitable for MOCVD of HfO₂. For example, hafnium alkylamides have been successfully used for the MOCVD of HfO₂ films. harvard.edu The selection of the precursor is crucial for controlling the film's properties, including the level of residual carbon and nitrogen impurities. capes.gov.br

Development of Precursors for Hafnium Diboride (HfB₂)

Hafnium diboride (HfB₂) is an ultra-high-temperature ceramic with desirable properties like high hardness and wear resistance. nih.gov The development of new precursors for the CVD of HfB₂ is an active area of research, aiming for lower deposition temperatures without the need for background gases. nih.gov

While the primary precursor for HfB₂ CVD has been hafnium borohydride (B1222165) [Hf(BH₄)₄], research has explored modifying this precursor with other ligands to improve its properties. nih.govresearchgate.net This includes investigating ligands containing nitrogen, such as those derived from amines. nih.gov Density functional theory (DFT) simulations have been used to evaluate the stability and potential reactivity of new candidate precursors with the general formula [Hf(BH₄)₂(L)₂], where L can be a nitrogen-containing ligand like -N(Me)₂. nih.gov The goal is to identify precursors with suitable bond dissociation energies that facilitate the deposition of stoichiometric HfB₂ films. nih.gov The steric bulk and decomposition pathway of the ligand have been found to impact the dissociation energy. nih.gov

Synthesis of Hafnium-Based Metal-Organic Frameworks (MOFs)

The synthesis of hafnium-based MOFs is a burgeoning area of research, with these materials showing great promise for a variety of applications, including gas storage, catalysis, and separations. rsc.orgnih.gov The intrinsic properties of hafnium, such as its high charge density and oxophilic nature, contribute to the formation of robust and stable framework structures. rsc.org The general synthesis of MOFs involves the reaction of a metal source, in this case, a hafnium(IV) complex, with an organic linker molecule under solvothermal or other suitable conditions. nih.gov The choice of precursor, solvent, and modulator molecules can significantly influence the resulting MOF's topology, porosity, and functionality. mdpi.com

While the direct use of a pre-formed N-ethylethanamine hafnium(IV) complex as a primary precursor for MOF synthesis is not yet widely documented in peer-reviewed literature, the principles of MOF chemistry allow for speculation on its potential role. The amine ligand could function as a labile component, being replaced by the organic linker during framework assembly, or it could be incorporated into the final structure, influencing its properties. The use of amine-functionalized organic linkers, however, is a well-established strategy in MOF synthesis. nih.gov

Amine ligands play a multifaceted role in the synthesis and construction of MOF frameworks. Their influence can be categorized into several key areas:

Modulation of Reactivity and Crystal Growth: Amines, such as triethylamine, are often employed as modulators in MOF synthesis. nih.gov They can deprotonate the organic linker, influencing the kinetics of the coordination reaction between the metal center and the linker. This modulation can affect the size, morphology, and defect density of the resulting MOF crystals. nih.gov While diethylamine (B46881) is a weaker base than triethylamine, it could potentially exert a similar, albeit more subtle, modulating effect on the crystallization process.

Functionalization of the MOF Pore Environment: The incorporation of amine functionalities directly into the organic linkers used for MOF synthesis is a common strategy to impart specific chemical properties to the framework. nih.gov For example, the synthesis of UiO-66-NH2, a well-known hafnium-based MOF, utilizes 2-aminoterephthalic acid as the organic linker. nih.govrsc.org The resulting framework possesses basic amine groups within its pores, which can enhance the adsorption of acidic gases like CO2 or serve as catalytic sites.

Influence on Framework Topology: The size and coordination behavior of ligands attached to the metal precursor can influence the final topology of the MOF. While speculative for a diethylamine-hafnium(IV) precursor, the presence of the ethyl groups on the nitrogen atom would introduce steric bulk compared to a simpler ammine or aqua ligand. This steric hindrance could potentially direct the assembly of the metal clusters and organic linkers into novel framework topologies that might not be accessible through other synthetic routes.

Hafnium MOFs exhibit a remarkable degree of structural diversity and tunability, which is a direct consequence of the versatility of their synthesis. rsc.org The ability to vary the components of the synthesis mixture allows for the rational design of materials with desired properties.

Furthermore, the synthetic conditions themselves offer another layer of control. Factors such as the solvent system, reaction temperature, and the use of modulators can direct the formation of different polymorphs or influence the degree of crystallinity and the presence of defects within the framework. mdpi.comresearchgate.net For instance, the use of mixed-solvent systems has been shown to be an effective strategy for tuning the structure of hafnium MOFs. mdpi.com

Future Outlook and Emerging Research Directions

Exploration of Novel N-ethylethanamine-Derived Ligand Scaffolds for Enhanced Performance

The performance of hafnium precursors in deposition processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) is critically dependent on the nature of the ligands attached to the central hafnium atom. While Tetrakis(diethylamino)hafnium(IV) (TDEAH) is a well-established precursor, research is actively exploring modifications to the diethylamine (B46881) ligand structure to create novel scaffolds with superior properties. balazs.com The goal is to fine-tune volatility, thermal stability, and reactivity to meet the demands of next-generation device fabrication. balazs.com

One approach involves the synthesis of heteroleptic precursors, where not all ligands are identical. For instance, combining amino ligands with cyclopentadienyl-type ligands can enhance thermal stability, which is crucial for high-temperature ALD processes. tosoh.co.jp Another strategy focuses on introducing different alkyl groups to the nitrogen atom (e.g., Tetrakis(ethylmethylamino)hafnium or TEMAH) to optimize the precursor's physical state and vapor pressure. balazs.com Research is also investigating the incorporation of halogenated ligands, such as iodo-ligands, which have been shown to improve thermal stability, reactivity, and the quality of the deposited films by reducing the formation of undesirable interfacial layers. rsc.orgrsc.org The development of amidinate-based ligands represents another promising direction, offering improved thermal stability and reactivity profiles compared to traditional alkylamides. tosoh.co.jp

Future research will likely focus on computational modeling, such as Density Functional Theory (DFT), to predict the properties of new ligand designs before their synthesis. This will accelerate the discovery of precursors with tailored characteristics for specific applications.

Advanced Mechanistic Investigations of Catalytic and Material Deposition Processes

A fundamental understanding of the surface reaction mechanisms during ALD and CVD is essential for process optimization and the rational design of new precursors. bohrium.com For N-ethylethanamine;hafnium(4+) and its derivatives, researchers are moving beyond simple growth rate studies to employ advanced in-situ and real-time characterization techniques.

Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS) is a powerful tool for studying the chemical reactions occurring on a substrate surface during an ALD cycle under realistic conditions. lu.seacs.orgacs.org These studies provide real-time insights into ligand exchange reactions, the removal of byproducts, and the formation of the hafnium-containing film. bohrium.comlu.se For example, in-situ studies have elucidated the self-cleaning effect where the hafnium precursor removes native oxides from a semiconductor surface during the initial ALD cycles. acs.org

Complementing experimental work, Density Functional Theory (DFT) calculations are being used to investigate the complex surface reaction pathways at the atomic level. bohrium.com DFT can model the adsorption of the precursor, the ligand exchange reactions with surface hydroxyl groups, and the subsequent reactions with the co-reactant (e.g., water or ozone). bohrium.com These theoretical investigations help to understand reaction barriers and identify the most likely reaction mechanisms, which is critical for optimizing process parameters and developing more efficient precursors. bohrium.com Future work will likely involve combining multiple in-situ techniques with advanced computational modeling to create a comprehensive picture of the deposition process.

Development of Next-Generation Precursors for Advanced Electronic and Energy Materials

Hafnium-based materials, particularly hafnium oxide (HfO₂), are crucial for the semiconductor industry due to their high dielectric constant (high-k), which is essential for manufacturing smaller and more efficient transistors, DRAM capacitors, and other microelectronic devices. balazs.comnoahchemicals.comepo.org The development of next-generation precursors derived from or inspired by the N-ethylethanamine;hafnium(4+) structure is a key area of research. rsc.org

The focus is on creating precursors that can deposit high-quality, uniform, and conformal films at lower temperatures while minimizing impurities like carbon. harvard.eduresearchgate.net For advanced memory applications, such as ferroelectric HfO₂, precise control over the material's crystal structure is required. This has led to the development of novel precursors and deposition processes, including the in-situ mixing of precursors to achieve specific doping profiles that enhance ferroelectric properties. researchgate.netacs.org

Beyond electronics, hafnium-based materials are finding applications in the energy sector. For instance, HfO₂ thin films deposited by ALD are being investigated as passivation layers in thin-film solar cells to improve their efficiency and stability. lu.selu.se The development of precursors with tailored reactivity for different substrates is crucial for these applications. lu.se Furthermore, hafnium-based nanomaterials are being explored for their potential in photothermal and photodynamic therapy, leveraging their unique physicochemical properties. nih.gov

Table 1: Properties and Applications of Selected Hafnium Precursors
Precursor NameChemical FormulaKey PropertiesPrimary Application
Tetrakis(diethylamino)hafnium(IV) (TDEAH)Hf(N(C₂H₅)₂)₄Liquid, established precursorALD/CVD of HfO₂
Tetrakis(ethylmethylamino)hafnium (TEMAH)Hf(N(CH₃)(C₂H₅))₄Liquid, lower vapor pressure than TDEAHALD of HfO₂ for high-k dielectrics
Tetrakis(dimethylamino)hafnium (TDMAH)Hf(N(CH₃)₂)₄Higher vapor pressureALD of HfO₂, HfN, and HfS₂
(N,N'-diisopropylacetamidinato)tris(dimethylamido)hafniumC₁₃H₃₃HfN₅Liquid, high thermal stabilityCVD/ALD of HfO₂ for DRAM

Integration of Hafnium(IV) Diethylamine Complexes into Multicomponent and Hybrid Systems

The future of advanced materials often lies in the creation of complex, multicomponent systems where different materials are combined to achieve synergistic properties. Hafnium(IV) diethylamine complexes and their derivatives are ideal candidates for integration into such systems.

One major area of research is the creation of doped hafnium oxides. By introducing other elements like aluminum, silicon, or lanthanum into the HfO₂ film, its electrical and structural properties can be precisely tuned. researchgate.netacs.org This is often achieved by co-pulsing or in-situ mixing of the hafnium precursor with a precursor for the dopant material during the ALD process. researchgate.net This technique has been shown to improve the ferroelectric properties of HfO₂ for non-volatile memory applications. acs.org

Another approach is the fabrication of nanolaminates, where ultra-thin layers of HfO₂ are alternated with layers of another material, such as zirconium oxide (ZrO₂) or aluminum oxide (Al₂O₃). researchgate.net These layered structures can exhibit unique properties that are not present in the individual materials. The compatibility of hafnium diethylamine precursors with other metal-organic precursors is crucial for the successful deposition of these nanolaminates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.